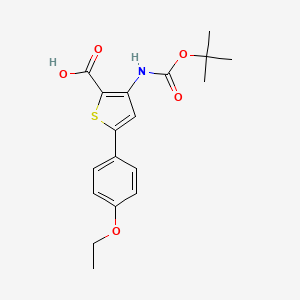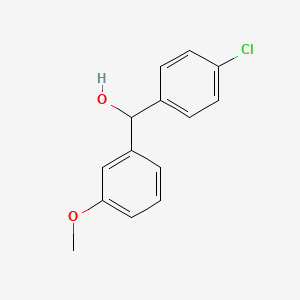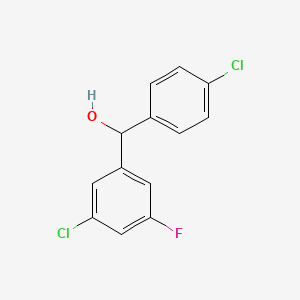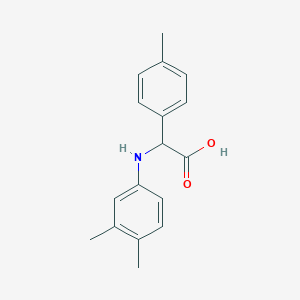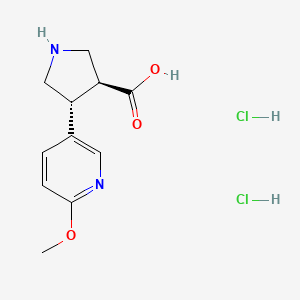
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxypyridinyl group and a carboxylic acid group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxypyridinyl group, and the addition of the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine with a similar core structure.
Uniqueness
(+/-)-TRANS-4-(6-METHOXY-3-PYRIDINYL)-PYRROLIDINE-3-CARBOXYLIC ACID-2HCL is unique due to its specific stereochemistry and the presence of both a methoxypyridinyl group and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H16Cl2N2O3 |
|---|---|
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
(3S,4R)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m0../s1 |
Clave InChI |
AQMHCRQCANKFFA-DBEJOZALSA-N |
SMILES isomérico |
COC1=NC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl |
SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
SMILES canónico |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




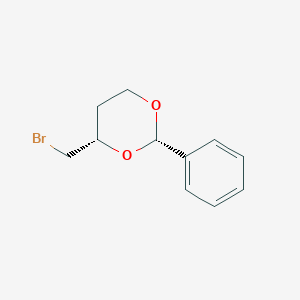

![3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B1635404.png)
![5-Nitrospiro[benzimidazole-2,1'-cyclopentane]1,3-dioxide](/img/structure/B1635405.png)
![(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1635409.png)
